molecular formula C8H16O3 B3287301 Ethyl (R)-3-hydroxyhexanoate CAS No. 84314-29-4

Ethyl (R)-3-hydroxyhexanoate

Cat. No. B3287301
CAS RN: 84314-29-4
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-SSDOTTSWSA-N
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Description

Ethyl ®-3-hydroxyhexanoate is a chiral building block for the preparation of bioactive compounds used in the pharmaceutical industry . It is formed during the hydrolysis of poly-3-hydroxybutyrate .


Synthesis Analysis

The synthesis of Ethyl ®-3-hydroxyhexanoate involves the use of alcohol dehydrogenases (ADHs) and a substrate-coupled cofactor regeneration system . A study has shown that about 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .

Scientific Research Applications

Enzymatic Synthesis Approaches

Ethyl (R)-3-hydroxyhexanoate and its variants have been the subject of various biochemical synthesis approaches. One study describes the use of Pichia methanolica for the reduction of ethyl 5-oxo-hexanoate to ethyl (S)-5-hydroxyhexanoate, achieving high yield and enantiomeric excess ((Nanduri et al., 2001)). Another approach involves the bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate using microorganisms like Kluyveromyces marxianus, resulting in high conversion and enantioselectivity ((Ramos et al., 2011)).

Polyhydroxyalkanoate (PHA) Applications

Poly[(R)-3-hydroxybutyrate-(R)-3-hydroxyhexanoate] (PHBHx), a derivative of ethyl (R)-3-hydroxyhexanoate, shows promise in tissue engineering and drug delivery. A study highlights its application in developing water-soluble thermogels for sustained and constant delivery of anticancer drugs, showing enhanced effects on melanoma tumors ((Jiang et al., 2019)).

Biodegradation Studies

Ethyl (R)-3-hydroxyhexanoate derivatives have also been involved in studies of biodegradation. For instance, the metabolites of di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA) were found to inhibit the growth of soil microorganisms like Rhodococcus rhodochrous ((Nalli et al., 2006)).

Fragrance Industry Applications

Ethyl 6-acetoxyhexanoate, a compound related to ethyl (R)-3-hydroxyhexanoate, has been synthesized for applications in the fragrance industry. Its synthesis involves the formation of ethyl 6-hydroxyhexanoate and is characterized by a raspberry-like odor ((McCullagh et al., 2017)).

Hydrolysis and Purification Processes

The hydrolysis and purification processes involving ethyl (R)-3-hydroxyhexanoate derivatives are vital in the production of medium-chain-length polyhydroxyalkanoates (mcl-PHA), which have medical applications. A novel process was developed for isolating such polymers from Pseudomonas putida species using nonchlorinated solvents ((Wampfler et al., 2010)).

properties

IUPAC Name

ethyl (3R)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-3-hydroxyhexanoate

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
Quantity
50 g
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10 g
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500 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
A de Souza Ramos, JB Ribeiro, R de Oliveira Lopes… - Tetrahedron letters, 2011 - Elsevier
Seven wild-type microorganism strains were used to reduce ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate. Free cells of Kluyveromyces marxianus and Aspergillus niger led to …
Number of citations: 15 www.sciencedirect.com
AC Dahl, M Fjeldberg, JØ Madsen - Tetrahedron: Asymmetry, 1999 - Elsevier
The stereoselectivity of baker's yeast in the reduction of ethyl 3-oxopentanoate was shifted towards the corresponding (R)-hydroxy ester by sugar, heat treatment and allyl alcohol. The …
Number of citations: 61 www.sciencedirect.com
BS Ko - Applied Biological Chemistry, 1994 - koreascience.kr
For the examination of the role of monocerin (1) on the biological activity,(8S, 9S, 11R)-(-)-monocerin (20) and (9S, 11R)-(+)-fusarentin 4, 5-dimethyl ether (19) were synthesized by a …
Number of citations: 1 koreascience.kr
Y Wei, P Jasbi, X Shi, C Turner, J Hrovat… - Journal of Proteome …, 2021 - ACS Publications
Breast cancer (BC) is a common cause of morbidity and mortality, particularly in women. Moreover, the discovery of diagnostic biomarkers for early BC remains a challenging task. …
Number of citations: 38 pubs.acs.org
RO Lopes, S Grimm, JB Ribeiro, ICR Leal… - Journal of the Brazilian …, 2015 - SciELO Brasil
Packed bed reactors can be used as an interesting alternative on the bioreduction of β-ketoesteres mediated by immobilized microorganisms. Here in, we report our results on the …
Number of citations: 8 www.scielo.br
W Yuan, Y Jia, J Tian, KD Snell, U Müh… - Archives of Biochemistry …, 2001 - Elsevier
Class I and III polyhydroxyalkanoate (PHA) synthases catalyze the conversion of β-hydroxybutyryl coenzyme A (HBCoA) to polyhydroxybutyrate. The Class I PHA synthase from …
Number of citations: 167 www.sciencedirect.com
AC Dahl, JØ Madsen - Tetrahedron: Asymmetry, 1998 - Elsevier
Baker's yeast grown under oxygen limited conditions and used in the reduction of 3-oxo esters results in a shift of the stereoselectivity of the yeast towards d-hydroxy esters as compared …
Number of citations: 58 www.sciencedirect.com
K Javidnia, E Faghih-Mirzaei, R Miri… - Indian Journal of …, 2016 - ncbi.nlm.nih.gov
Chiral alcohols are the key chiral building blocks to many enantiomerically pure pharmaceuticals. The biocatalytic approach in asymmetric reduction of corresponding prochiral ketones …
Number of citations: 16 www.ncbi.nlm.nih.gov
SSS Oliveira, ML Bello, CR Rodrigues… - Anais da Academia …, 2017 - SciELO Brasil
This study presents the bioreduction of six β-ketoesters by whole cells of Kluyveromyces marxianus and molecular investigation of a series of 13 β-ketoesters by hologram quantitative …
Number of citations: 5 www.scielo.br
C Arsene, S Schulz - Organic Letters, 2002 - ACS Publications
Chiral bidentate silyl reagents have been developed for the GC analysis of aliphatic 1,3- and 1,4-diols. These reagents react with the diols to cyclic siloxanes, which allow the …
Number of citations: 7 pubs.acs.org

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